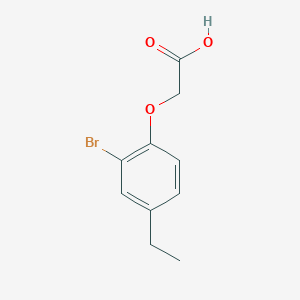

2-(2-Bromo-4-ethylphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(2-bromo-4-ethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-7-3-4-9(8(11)5-7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXJDESUOGJGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351189 | |

| Record name | 2-(2-bromo-4-ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-60-4 | |

| Record name | 2-(2-bromo-4-ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromo 4 Ethylphenoxy Acetic Acid

Established Synthetic Pathways for 2-(2-Bromo-4-ethylphenoxy)acetic Acid

The primary and most direct method for synthesizing the target compound is through the Williamson ether synthesis, a well-established and versatile method for forming ethers.

The synthesis of this compound is commonly achieved by the reaction of 2-Bromo-4-ethylphenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions. This reaction proceeds via a nucleophilic substitution mechanism.

The first step involves the deprotonation of the phenolic hydroxyl group of 2-Bromo-4-ethylphenol by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of chloroacetic acid (or its corresponding salt, sodium chloroacetate), displacing the chloride ion in an SN2 reaction. wikipedia.org The general method for synthesizing phenoxyacetic acids involves reacting the corresponding phenol (B47542) with a chloroalkanoic acid in an alkaline medium (pH 10-12) at elevated temperatures, often around 100°C. unishivaji.ac.in Subsequent acidification of the resulting carboxylate salt yields the final product, this compound.

A typical procedure involves dissolving 2-Bromo-4-ethylphenol in an appropriate solvent, such as water or ethanol, followed by the addition of a base. unishivaji.ac.in Chloroacetic acid is then added, and the mixture is heated to drive the reaction to completion. jocpr.com After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid to precipitate the product, which can then be purified by recrystallization.

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Phenoxyacetic Acids

| Parameter | Condition | Purpose |

| Phenol Substrate | 2-Bromo-4-ethylphenol | Starting material containing the desired substituted phenyl group. |

| Alkylating Agent | Chloroacetic acid or its sodium salt | Provides the acetic acid moiety. |

| Base | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the reactive phenoxide ion. |

| Solvent | Water, Ethanol, Acetone | Dissolves reactants and facilitates the reaction. |

| Temperature | Room temperature to reflux (~100°C) | Increases reaction rate. |

| Final Step | Acidification (e.g., with HCl) | Protonates the carboxylate salt to yield the final carboxylic acid product. |

Precursor Synthesis Strategies Pertinent to this compound

The availability of the starting material, 2-Bromo-4-ethylphenol, is crucial for the synthesis of the target compound. This precursor is typically prepared by the direct bromination of 4-ethylphenol (B45693).

The synthesis of 2-Bromo-4-ethylphenol is achieved through the electrophilic aromatic substitution of 4-ethylphenol. The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the aromatic ring are both ortho-, para-directing and activating. Since the para position is blocked by the ethyl group, electrophilic attack is directed to the positions ortho to the powerful activating hydroxyl group. This regioselectivity allows for the controlled synthesis of the 2-bromo isomer.

Various brominating agents can be employed for this transformation. A common laboratory method involves the use of elemental bromine (Br₂) in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane (B109758) or carbon tetrachloride. google.com The reaction is often performed at low temperatures to control the reaction rate and minimize the formation of di-brominated byproducts. A process for a similar compound, 2-bromo-4-methylphenol, involves bromination in a solvent at temperatures ranging from 20°C to 40°C in the absence of light to ensure high selectivity. quickcompany.in Another approach for a similar transformation uses N-Bromosuccinimide (NBS) as the brominating agent, which is a milder and safer alternative to liquid bromine. organic-chemistry.org

Table 2: Comparison of Bromination Methods for Phenols

| Brominating Agent | Solvent | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Acetic Acid, CCl₄, CH₂Cl₂ | Low temperature (0°C to RT) | High reactivity, cost-effective. | Highly corrosive and toxic, can lead to over-bromination. |

| N-Bromosuccinimide (NBS) | Acetonitrile, THF, CCl₄ | Room temperature, often with a radical initiator or acid catalyst. | Milder, safer to handle, often provides higher selectivity. organic-chemistry.org | Higher cost, may require specific initiation. |

| Ammonium (B1175870) Bromide / Oxone | Acetonitrile/Water | Mild conditions, short reaction times. | Green and efficient method. organic-chemistry.org | Requires a two-component system. |

| Tetrabutylammonium (B224687) bromide / NBS | Dichloromethane | Room temperature | High regioselectivity for activated aromatic compounds. organic-chemistry.org | Stoichiometric use of the ammonium salt. |

Exploration of Alternative Synthetic Routes for Analogous Structures

The synthesis of phenoxyacetic acids and their precursors is a well-studied area of organic chemistry. Understanding the mechanisms and alternative techniques provides a broader context for the synthesis of this compound.

The formation of the ether linkage in phenoxyacetic acid synthesis, known as the Williamson ether synthesis, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. numberanalytics.com The reaction mechanism involves the attack of a nucleophile (the phenoxide ion) on an electrophilic carbon atom bearing a leaving group (the halide on the haloacetic acid).

Key mechanistic points include:

Role of the Base: A base is essential to deprotonate the weakly acidic phenol (pKa ≈ 10) to generate the much more nucleophilic phenoxide anion. The choice of base and solvent can influence the reaction rate.

The SN2 Mechanism: The reaction proceeds via a backside attack on the α-carbon of the haloacetic acid. This results in the inversion of stereochemistry if the carbon were chiral. The reaction is favored by polar aprotic solvents, such as DMSO or DMF, which solvate the cation but not the nucleophile, thus increasing its reactivity. numberanalytics.com

Substrate and Leaving Group: The rate of reaction is dependent on the nature of the leaving group, with the order of reactivity being I > Br > Cl. While chloroacetic acid is commonly used, bromoacetic acid would be more reactive.

Achieving high regioselectivity in the bromination of substituted phenols is critical for synthesizing the correct precursor. The directing effects of the substituents on the aromatic ring are the primary determinants of the outcome. For 4-ethylphenol, the powerful ortho-directing nature of the hydroxyl group dominates. nih.gov

Several techniques have been developed to enhance regioselectivity in aromatic bromination: organic-chemistry.org

Steric Hindrance: Bulky substituents can block certain positions, directing the incoming electrophile to less hindered sites.

Catalysts: Lewis acids are sometimes used in electrophilic bromination, although they are more common for de-activated rings. For highly activated rings like phenols, catalysts are often unnecessary.

Solvent Effects: The choice of solvent can influence selectivity. For instance, the use of hexafluoroisopropanol as a solvent with N-halosuccinimides has been shown to enable mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org

Brominating Agent: The choice of the brominating agent is crucial. Milder reagents like N-bromosuccinimide (NBS) can offer better control and selectivity compared to the highly reactive elemental bromine. organic-chemistry.org Theoretical analysis using Density Functional Theory (DFT) has also been employed to understand and predict the regioselectivity of electrophilic aromatic brominations, confirming that reactions typically proceed through an addition-elimination mechanism via a Wheland intermediate. nih.govrsc.org

Enzymatic and Biocatalytic Approaches for Chiral Resolution of Related Compounds

The generation of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. While this compound itself is achiral, the synthesis of its chiral analogues or precursors often requires effective methods for resolving racemic mixtures. Enzymatic and biocatalytic approaches offer a green and highly selective alternative to traditional chemical resolution methods. These methods typically employ enzymes such as lipases, esterases, and decarboxylases to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Lipases are among the most versatile and widely used enzymes for the kinetic resolution of racemic compounds, including carboxylic acids and their esters, which are structurally related to the target molecule. chemrxiv.org The principle of lipase-catalyzed kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme. For instance, in the resolution of a racemic ester, the lipase (B570770) will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of the acid and the remaining ester. Conversely, in an esterification reaction of a racemic acid, one enantiomer will be selectively converted to an ester.

Several studies have demonstrated the successful application of lipases in the resolution of phenoxypropionic acid derivatives, which are close structural analogues of this compound. For example, the kinetic resolution of (R,S)-2-phenoxy-propionic acid methyl ester has been achieved using an immobilized lipase from Aspergillus oryzae. nih.gov Under optimized conditions (pH 7.5, 30 °C, and a substrate concentration of 500 mM), an enantiomeric excess of the substrate (e.e.s) of 99.5% was achieved at a conversion rate of 50.8%. nih.gov Similarly, lipase B from Candida antarctica (CALB) has been effectively used for the kinetic resolution of (R,S)-flurbiprofen, another 2-arylpropionic acid derivative, via enantioselective esterification with methanol, resulting in a high enantiomeric excess of the product (e.e.p) of 89.6%. nih.gov

The enantioselectivity of these enzymatic reactions can be influenced by various factors, including the choice of enzyme, the solvent, temperature, and the nature of the acyl donor in esterification reactions. The following table summarizes the findings from various studies on the enzymatic resolution of compounds structurally related to this compound.

Table 1: Enzymatic Resolution of Related Phenoxyacetic Acid Derivatives

| Substrate | Enzyme | Reaction Type | Key Findings | Reference |

| (R,S)-2-Phenoxy-propionic acid methyl ester | Immobilized Aspergillus oryzae lipase | Hydrolysis | e.e.s of 99.5% at 50.8% conversion. | nih.gov |

| Racemic 2-phenoxy propionic acid | Novozyme 435 (Candida antarctica lipase B) | Esterification | Satisfactory enantioselectivity achieved. | researchgate.net |

| (R,S)-Flurbiprofen | Immobilized Candida antarctica lipase B (CALB) | Esterification | e.e.p of 89.6%. | nih.gov |

| Racemic ethyl ketoprofen | Ophiostoma sp. | Hydrolysis | 96% e.e. in favor of the (S)-acid. | google.com |

| Racemic N-alkyloxaziridine-3,3-dicarboxylic esters | Porcine Pancreatic Lipase (PPL) | Hydrolysis | Provided enantioselective hydrolysis. | psu.edu |

| Racemic arylcarboxylic acid esters | Burkholderia cepacia lipase | Hydrolysis | High yields and enantiomeric purity. | mdpi.com |

Beyond kinetic resolution, biocatalytic deracemization represents a more advanced strategy that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. This can be achieved through processes like biocatalytic racemization coupled with a kinetic resolution. For instance, whole resting cells of various Lactobacillus species have been shown to racemize a range of α-hydroxycarboxylic acids under mild physiological conditions, which could be a valuable tool in a deracemization process. nih.gov Arylmalonate decarboxylase (AMDase) is another powerful biocatalyst for the synthesis of optically pure carboxylic acids from prochiral arylmalonic acids, offering a direct route to enantiomerically enriched products. frontiersin.orgresearchgate.net

Optimization of Synthetic Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent and the use of catalysts for the key synthetic steps, namely etherification and bromination, are crucial for maximizing the yield and purity of the final product.

Catalysis in Etherification and Bromination Processes for Enhanced Efficiency

To further enhance the efficiency of the synthesis, various catalytic systems can be employed for both the etherification and bromination steps.

Catalysis in Etherification:

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions in heterogeneous systems, such as the reaction between a solid phenoxide salt and a liquid α-haloacetate. google.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs. This approach can lead to faster reaction times, milder reaction conditions, and improved yields. Various phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), tetrahexylammonium (B1222370) bromide (THAB), and benzyltriethylammonium bromide (BTEAB), have been studied for their effectiveness in esterification reactions of organic acids. mdpi.com

Catalysis in Bromination:

The bromination of the aromatic ring of the 4-ethylphenol precursor needs to be controlled to achieve selective monobromination at the position ortho to the hydroxyl group. The high reactivity of phenols can often lead to over-bromination. nih.gov Therefore, the use of a catalyst can enhance the regioselectivity of the reaction.

Several catalytic systems have been developed for the regioselective monobromination of phenols. For instance, the use of KBr with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagent has been shown to be highly para-selective. nih.gov For a para-substituted phenol like 4-ethylphenol, this would direct bromination to the ortho position. Another effective method involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of HBF₄·Et₂O in acetonitrile. acs.org Furthermore, metal-organic framework (MOF)-confined catalysts, such as a mono-bipyridyl iron(III) catalyst, have demonstrated excellent regioselectivity and recyclability in the oxidative bromination of arenes using H₂O₂ as the oxidant and KBr as the bromine source. rsc.org

The table below summarizes some catalytic systems used for the efficient and selective bromination of phenols.

Table 3: Catalytic Systems for the Regioselective Bromination of Phenols

| Catalyst/Reagent System | Bromine Source | Key Features | Reference |

| ZnAl–BrO₃⁻–LDHs | KBr | Excellent regioselectivity, mild conditions, high atom economy. | nih.gov |

| NBS/HBF₄·Et₂O | NBS | Efficient, rapid, and regioselective. | acs.org |

| MOF-confined mono-bipyridyl iron(III) | KBr/H₂O₂ | High conversion, excellent regioselectivity, recyclable catalyst. | rsc.org |

| Thioamide | Not specified | Catalytic regioselective bromination. | researchgate.net |

| TMSBr/(4‐ClC₆H₄)₂SO | TMSBr | Mild and highly regioselective for para-bromination. | chemistryviews.org |

Chemical Reactivity and Derivatization of 2 2 Bromo 4 Ethylphenoxy Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions such as conversion to hydrazides and esters. These transformations are fundamental in modifying the compound's polarity and chemical properties.

Synthesis of Acetohydrazide Derivatives from 2-(2-Bromo-4-ethylphenoxy)acetic Acid

The conversion of this compound to its corresponding acetohydrazide, 2-(2-Bromo-4-ethylphenoxy)acetohydrazide, is a standard transformation of the carboxylic acid group. This reaction is typically achieved through a two-step process. First, the carboxylic acid is converted into an ester, commonly a methyl or ethyl ester, via Fischer esterification. Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

The mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) and the formation of the stable hydrazide product. The presence of the acetohydrazide functional group opens pathways for further derivatization, such as the formation of hydrazones through condensation with various aldehydes and ketones. For instance, reaction with 2,5-dihydroxybenzaldehyde (B135720) would yield this compound 2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazide. chemsrc.com

Table 1: Synthesis of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | This compound, Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2-(2-bromo-4-ethylphenoxy)acetate |

| 2. Hydrazinolysis | Methyl 2-(2-bromo-4-ethylphenoxy)acetate | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | 2-(2-Bromo-4-ethylphenoxy)acetohydrazide |

Esterification Reactions to Form Phenoxyacetate (B1228835) Esters

Esterification of the carboxylic acid group of this compound is a common and straightforward reaction, typically performed under acidic conditions in the presence of an alcohol. This process, known as the Fischer esterification, is an equilibrium-controlled reaction. masterorganicchemistry.commasterorganicchemistry.com

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com To drive the equilibrium toward the formation of the ester, the alcohol is often used in large excess, or the water produced during the reaction is removed using a Dean-Stark apparatus. masterorganicchemistry.com A variety of phenoxyacetate esters can be synthesized by selecting the appropriate alcohol.

Table 2: Fischer Esterification of this compound

| Alcohol | Acid Catalyst | Conditions | Ester Product |

| Methanol | H₂SO₄ | Reflux, excess methanol | Methyl 2-(2-bromo-4-ethylphenoxy)acetate |

| Ethanol | H₂SO₄ | Reflux, excess ethanol | Ethyl 2-(2-bromo-4-ethylphenoxy)acetate |

| Propanol | TsOH | Reflux, Dean-Stark trap | Propyl 2-(2-bromo-4-ethylphenoxy)acetate |

Aromatic Ring Modifications and Reactions at the Bromine Moiety

The substituted phenyl ring offers multiple avenues for further functionalization, including electrophilic substitution at the available ring positions and cross-coupling reactions at the aryl bromide linkage.

Electrophilic Aromatic Substitution Reactions on Unsubstituted Phenyl Positions

Electrophilic aromatic substitution (EAS) provides a method for introducing new functional groups onto the phenyl ring of this compound. The regiochemical outcome of such reactions is dictated by the directing effects of the three existing substituents: the ether linkage (-OCH₂COOH), the bromine atom (-Br), and the ethyl group (-CH₂CH₃).

-OCH₂COOH group: The ether oxygen is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

-CH₂CH₃ group: The ethyl group is a weak activating group and is also ortho, para-directing through an inductive effect.

-Br atom: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing because of resonance electron donation from its lone pairs.

The available positions for substitution are C-3, C-5, and C-6. The directing effects of the substituents are as follows:

The ether group at C-1 directs to C-2 (blocked), C-6, and C-4 (blocked). It strongly activates the C-6 position.

The bromo group at C-2 directs to C-1 (blocked), C-3, and C-6. It deactivates the ring but directs incoming electrophiles to positions C-3 and C-6.

The ethyl group at C-4 directs to C-3 and C-5. It moderately activates these positions.

Considering the combined influence, the C-6 position is strongly activated by the powerful ether group and also directed by the bromine atom. The C-3 and C-5 positions are activated by the ethyl group, with C-3 also being a target for the bromo director. Therefore, electrophilic substitution is most likely to occur at the C-6 position, with potential for some substitution at C-3 and C-5, depending on the reaction conditions and the steric hindrance of the electrophile. Reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would be expected to yield predominantly the 6-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Linkage

The carbon-bromine bond at the C-2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid (RB(OH)₂), in the presence of a palladium catalyst and a base. wikipedia.org This method is highly effective for forming biaryl structures. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Reacting this compound with various arylboronic acids can produce a diverse library of 2-aryl-4-ethylphenoxyacetic acid derivatives. nih.gov

Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the sp² carbon of the alkene, typically with high trans selectivity. It is a reliable method for the vinylation of aryl halides. nih.gov The reaction of this compound with alkenes like styrene (B11656) or acrylates would yield the corresponding 2-alkenyl-4-ethylphenoxyacetic acid derivatives.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-4-ethylphenoxyacetic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | 2-Styryl-4-ethylphenoxyacetic acid |

Oxidation and Reduction Reactions to Modify Side Chains

The peripheral functional groups of the molecule, namely the ethyl and carboxylic acid groups, can also be chemically modified.

Oxidation: The ethyl side chain at the C-4 position can be oxidized to a carboxylic acid group. This transformation is typically accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. This reaction would convert this compound into 3-bromo-4-(carboxymethoxy)benzoic acid. Care must be taken as the electron-rich aromatic ring is also susceptible to oxidation under harsh conditions.

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. This process converts this compound into 2-(2-bromo-4-ethylphenoxy)ethanol.

Synthesis of Advanced Derivatives and Analogs with Modified Skeletons of this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a variety of advanced derivatives and analogs. Through targeted chemical modifications, its core structure can be elaborated to produce compounds with unique properties and potential applications in diverse fields, from medicinal chemistry to materials science. This section explores the design and synthesis of several classes of such derivatives, including N-(1,3-benzothiazol-2-yl)acetamides, novel molecular hybrids, and functionalized molecules for the formation of self-assembled monolayers.

Design and Synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-bromo-4-ethylphenoxy)acetamide and Related Analogs

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-bromo-4-ethylphenoxy)acetamide represents a key derivatization of the parent carboxylic acid, leading to a class of compounds with potential biological activities. The core of this synthesis is the formation of an amide bond between the carboxylic acid group of this compound and the amino group of 2-aminobenzothiazole.

General Synthetic Approach:

The most common and effective method for this transformation is the use of coupling agents to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine. A variety of coupling reagents are available for this purpose, each with its own advantages in terms of reactivity, yield, and prevention of side reactions such as racemization.

A plausible synthetic route is outlined below:

Activation of the Carboxylic Acid: this compound is treated with a coupling agent in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Common coupling agents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk

Aminium/Uronium or Phosphonium (B103445) Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and can lead to rapid amide bond formation with minimal side products. peptide.comhepatochem.com

Addition of the Amine: 2-Aminobenzothiazole is then added to the reaction mixture. The amine's nucleophilic nitrogen attacks the activated carbonyl carbon of the carboxylic acid derivative, leading to the formation of the amide bond.

Use of Additives: To improve reaction efficiency and suppress side reactions, additives are often included. 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with carbodiimides to minimize racemization and increase yields. peptide.comnih.gov

Reaction Conditions and Work-up: The reaction is typically carried out at room temperature. After completion, the reaction mixture is worked up to remove the coupling agent byproducts and any unreacted starting materials. This usually involves washing with acidic and basic aqueous solutions, followed by drying of the organic layer and removal of the solvent. The crude product is then purified, often by recrystallization or column chromatography.

The synthesis of related analogs can be achieved by utilizing substituted 2-aminobenzothiazoles or by starting with different substituted phenoxyacetic acids. This modular approach allows for the generation of a library of compounds for further investigation.

Table 1: Common Coupling Agents for Amide Synthesis

| Coupling Agent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, form O-acylisourea intermediates. peptide.comfishersci.co.uk |

| Aminium/Uronium Salts | HATU, HBTU | High efficiency, fast reaction times, low racemization. peptide.comhepatochem.com |

| Phosphonium Salts | BOP, PyBOP | Effective coupling reagents, do not react with free amines. peptide.comhepatochem.com |

Generation of Novel Molecular Hybrids Incorporating Phenoxyacetic Acid Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores or bioactive moieties into a single molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is a promising starting point for the development of such molecular hybrids due to its chemical tractability and the presence of the reactive carboxylic acid group.

The halo-substituted phenoxyacetic acid framework can be synthetically modified to incorporate other heterocyclic systems or functional groups known for their biological activities. For instance, the synthesis of phenoxyacetic acid derivatives linked to other bioactive cores, such as pyridine, has been explored for the development of new herbicides. researchgate.net This demonstrates the utility of the phenoxyacetic acid moiety as a building block in creating more complex molecules.

Strategies for Hybrid Synthesis:

Amide Bond Formation: Similar to the synthesis described in the previous section, the carboxylic acid functionality of this compound can be used to form amide linkages with various amine-containing bioactive molecules.

Esterification: The carboxylic acid can also be converted into an ester by reacting it with an alcohol-containing molecule of interest.

Click Chemistry: For more advanced hybrid structures, the starting material could be functionalized with an azide (B81097) or alkyne group, allowing for its conjugation with other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

While the direct synthesis of molecular hybrids from this compound is not extensively documented in publicly available literature, the principles of organic synthesis support the feasibility of such endeavors. The development of thiazole-based heterocyclic hybrids often involves reactions with phenacyl bromides, indicating that the bromo-phenyl moiety is a synthetically useful component for constructing hybrid molecules. nih.gov

Development of Functionalized Molecules for Self-Assembled Monolayers (SAMs) Using Related Precursors

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. They are of significant interest in materials science and nanotechnology for their ability to precisely control the interfacial properties of a substrate. The formation of SAMs typically involves a head group that has a strong affinity for the substrate, a spacer or alkyl chain, and a terminal functional group that dictates the surface chemistry.

Carboxylic acids are known to form SAMs on a variety of metal and metal oxide surfaces, including gold, silver, copper, and aluminum oxide. mdpi.com The carboxylate head group can coordinate to the surface, leading to the formation of a well-ordered monolayer.

This compound possesses the necessary structural features to act as a precursor for the formation of SAMs:

Head Group: The carboxylic acid moiety can serve as the anchor to the substrate surface.

Spacer: The phenoxy-methylene unit acts as a rigid spacer.

Terminal Functionality: The substituted phenyl ring, with its bromo and ethyl groups, would be exposed at the monolayer-air or monolayer-solvent interface, thereby defining the surface properties.

The presence of the bromo and ethyl groups on the phenyl ring would be expected to impart specific characteristics to the SAM surface, such as hydrophobicity and altered reactivity compared to an unsubstituted phenoxyacetic acid monolayer. The formation and properties of SAMs derived from substituted phenoxyacetic acids on gold surfaces would be of interest for applications in areas such as corrosion inhibition, biosensing, and molecular electronics. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a definitive structural confirmation of 2-(2-Bromo-4-ethylphenoxy)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating or withdrawing nature of adjacent functional groups.

The aromatic region would likely display a complex splitting pattern due to the three protons on the substituted benzene (B151609) ring. Based on analogous compounds like 2-bromophenol (B46759) and 4-ethylphenol (B45693), the proton ortho to the bromine atom is expected to be the most deshielded. hmdb.cachemicalbook.com The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern indicating free rotation and coupling between adjacent carbons. nih.govresearchgate.netchemicalbook.com The methylene protons of the acetic acid moiety, being adjacent to an oxygen atom, would appear as a singlet further downfield. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | N/A |

| Aromatic (H6) | ~7.5 | Doublet | ~2.0 |

| Aromatic (H5) | ~7.2 | Doublet of Doublets | ~8.5, 2.0 |

| Aromatic (H3) | ~6.8 | Doublet | ~8.5 |

| OCH₂COOH | ~4.7 | Singlet | N/A |

| Ar-CH₂CH₃ | ~2.6 | Quartet | ~7.6 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The carbon atoms of the aromatic ring will appear in the typical aromatic region, with their specific shifts influenced by the bromo, ethyl, and phenoxy substituents. The carbon atom attached to the bromine (C2) is expected to be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The carbon atoms of the ethyl group and the methylene carbon of the acetic acid moiety will appear in the aliphatic region of the spectrum. chemicalbook.comchemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~175 |

| Aromatic (C1) | ~155 |

| Aromatic (C4) | ~140 |

| Aromatic (C6) | ~133 |

| Aromatic (C5) | ~128 |

| Aromatic (C3) | ~115 |

| Aromatic (C2) | ~112 |

| OCH₂COOH | ~65 |

| Ar-CH₂CH₃ | ~28 |

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be most useful in confirming the connectivity within the ethyl group, showing a cross-peak between the methylene quartet and the methyl triplet. It would also help to trace the coupling network between the aromatic protons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. chemicalbook.comchemicalbook.comchemicalbook.com

A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl and methylene groups would be seen just below 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch (Ether & Acid) | 1000-1300 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations would be expected to produce strong signals. The symmetric C-H stretching of the alkyl groups would also be prominent. The C=O stretching vibration of the carboxylic acid, while strong in the IR, would likely be weaker in the Raman spectrum. The C-Br bond, being a relatively non-polar bond, may show a more distinct signal in the Raman spectrum compared to the IR spectrum. Analysis of the Raman spectrum, in conjunction with the IR spectrum, would provide a more complete picture of the vibrational modes of the molecule. researchgate.netsigmaaldrich.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-bromophenol |

| 4-ethylphenol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of mass-to-charge ratios, it provides invaluable data on molecular composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the calculation of an exact mass that can be matched to a unique elemental composition.

For this compound (C₁₀H₁₁BrO₃), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is particularly distinctive due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺, with two peaks of almost equal intensity separated by approximately 2 Da. HRMS analysis would confirm this isotopic signature and provide an exact mass measurement that validates the elemental formula C₁₀H₁₁BrO₃, distinguishing it from other potential isobaric compounds.

Table 1. Theoretical HRMS Data for this compound (C₁₀H₁₁BrO₃)

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₁₀H₁₁⁷⁹BrO₃+H]⁺ | ⁷⁹Br | 273.9913 |

| [C₁₀H₁₁⁸¹BrO₃+H]⁺ | ⁸¹Br | 275.9893 |

| [C₁₀H₁₁⁷⁹BrO₃+Na]⁺ | ⁷⁹Br | 295.9733 |

| [C₁₀H₁₁⁸¹BrO₃+Na]⁺ | ⁸¹Br | 297.9712 |

| [C₁₀H₁₁⁷⁹BrO₃-H]⁻ | ⁷⁹Br | 272.9771 |

Note: This table represents theoretical values. Experimental data for the target compound is not available.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. Common fragmentation patterns for phenoxyacetic acids include:

Loss of the carboxymethyl group: Cleavage of the ether bond could result in the loss of the acetic acid moiety or related fragments.

Cleavage of the ethyl group: Fragmentation of the ethyl substituent on the phenyl ring.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

By analyzing the precise masses of the product ions, a fragmentation pathway can be proposed, confirming the structural arrangement of the precursor ion.

X-ray Diffraction Analysis for Solid-State Structural Determination

A successful single-crystal X-ray diffraction (SCXRD) study of this compound would yield a detailed structural model. This would include the precise coordinates of each atom (C, H, O, Br) in the unit cell of the crystal. From these coordinates, crucial bonding parameters are derived. For instance, studies on analogous structures like 2-(2-chlorophenyl)acetic acid and (2-methylphenoxy)acetic acid reveal that the carboxylic acid group is often twisted out of the plane of the phenyl ring. nih.govresearchgate.net A similar non-planar conformation would be expected for the title compound.

The analysis would provide precise measurements for:

C-Br, C-O, C-C, and C=O bond lengths.

Bond angles within the phenyl ring, the ether linkage, and the acetic acid moiety.

Torsion angles describing the orientation of the phenoxy and acetic acid groups relative to each other.

Table 2. Representative Crystallographic Data for Analogous Phenoxyacetic Acids

| Parameter | 2-(2-chlorophenyl)acetic acid nih.gov | (2-methylphenoxy)acetic acid researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.1473 (7) | 12.049 (3) |

| b (Å) | 5.8265 (3) | 4.9600 (10) |

| c (Å) | 15.4299 (7) | 13.435 (3) |

| β (°) | 101.155 (5) | 91.01 (3) |

| Volume (ų) | 806.83 (8) | 802.33 (14) |

Note: This table shows experimental data for related compounds to illustrate typical crystallographic parameters. Data for this compound is not available.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), allowing for the identification of regions involved in close contacts.

For a carboxylic acid like this compound, Hirshfeld analysis would be expected to reveal key intermolecular interactions that govern its crystal packing. Typically, carboxylic acids form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule (O-H···O). researchgate.net

In addition to these primary hydrogen bonds, other weaker interactions would likely be significant, including:

Halogen bonds: Interactions involving the bromine atom.

C-H···O contacts: Interactions between C-H bonds and oxygen atoms.

π-π stacking: Interactions between aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations provide a foundational understanding of the geometric and electronic properties of 2-(2-Bromo-4-ethylphenoxy)acetic acid. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular structures and energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT studies on phenoxyacetic acid derivatives have been successfully employed to determine their optimized molecular geometries. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the most stable three-dimensional arrangement of its atoms. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise structural model.

Furthermore, DFT is instrumental in elucidating the electronic structure. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electronic band gap can be determined. This gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Ab initio molecular orbital calculations, while computationally more demanding than DFT, offer a higher level of theoretical accuracy for describing electronic structures. Methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide very accurate energy calculations and detailed descriptions of electron correlation. For a molecule like this compound, ab initio calculations can be used to refine the understanding of its electronic properties, providing a benchmark for the results obtained from DFT methods. These high-level calculations are particularly valuable for understanding subtle electronic effects that may influence the molecule's behavior.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ether linkage and the acetic acid side chain in this compound means that the molecule can adopt various spatial arrangements or conformations. Conformational analysis is therefore essential to identify the most stable conformers and the energy barriers between them.

A torsional Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically rotating specific dihedral angles. For this compound, key dihedral angles would include the C-O-C-C linkage between the phenoxy group and the acetic acid moiety, as well as the rotation of the ethyl group.

By performing a relaxed PES scan, where the geometry is optimized at each incremental step of the dihedral angle rotation, a plot of potential energy versus the dihedral angle can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states and thus the rotational energy barriers. This analysis would reveal the most energetically favorable spatial arrangement of the molecule and the energy required to transition between different conformations. Such studies on similar molecules, like acetic acid, have shown the existence of distinct conformers with significant energy differences. researchgate.net

Electronic Structure and Bonding Analysis

A deeper understanding of the electronic structure involves analyzing the distribution of electrons within the molecule and the nature of the chemical bonds.

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized Lewis-like bonding picture. readthedocs.ionih.gov This analysis provides insights into charge distribution on individual atoms (natural population analysis), the hybridization of atomic orbitals in forming bonds, and the interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Modeling and Docking Studies for Predictive Interactions

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level. For this compound, molecular modeling and docking studies are instrumental in forecasting its interactions with biological systems, guiding the design of new derivatives, and understanding its synthesis. These in silico methods offer insights that can streamline laboratory research and provide a rational basis for molecular design. openmedicinalchemistryjournal.comnih.govpatsnap.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein, to form a stable complex. nih.govpatsnap.comspringernature.com This method is widely applied in drug discovery to forecast the binding mode and affinity of a ligand for a specific biological target. While specific docking studies on this compound are not extensively documented, predictive analyses can be performed using homology models of relevant receptors.

Odorant Binding Proteins (OBPs) represent a relevant class of biological targets for such predictive studies, as they are known to bind a wide variety of small, hydrophobic molecules. mdpi.commdpi.com OBPs are responsible for transporting odorant molecules through the aqueous sensillar lymph to olfactory receptors in insects and vertebrates. mdpi.comnih.gov Given the structural characteristics of this compound—an aromatic ring with hydrophobic (ethyl) and electrophilic (bromo) substituents and a polar carboxylic acid group—it is a plausible candidate for interaction with the hydrophobic binding pockets of OBPs. mdpi.comresearchgate.net

A predictive docking simulation of this compound into the binding cavity of a model OBP, such as the Anopheles gambiae OBP1 (AgamOBP1), can reveal key interactions. nih.gov The binding pocket of OBPs is typically lined with hydrophobic amino acid residues. researchgate.net The ethylphenyl group of the ligand is expected to form van der Waals and hydrophobic interactions with residues like Leucine, Isoleucine, and Phenylalanine within the cavity. The bromo-substituent may engage in halogen bonding, a specific non-covalent interaction, with electron-rich atoms of certain amino acid side chains. The carboxylate group is predicted to form hydrogen bonds or electrostatic interactions with polar or charged residues, such as Lysine or Arginine, at the entrance of the binding pocket.

These predictive studies generate a docking score and binding energy, which estimate the affinity of the compound for the target. Lower binding energy values suggest a more favorable interaction.

Table 1: Predictive Docking Results of this compound with a Model Odorant Binding Protein

| Parameter | Predicted Value | Interacting Residues (Hypothetical) | Interaction Type |

| Binding Energy (kcal/mol) | -6.8 | Phe123, Leu76, Ile80 | Hydrophobic (π-alkyl, alkyl) |

| Docking Score | -7.2 | Trp114 | Halogen Bond (Br with π-system) |

| Hydrogen Bonds | 1 | Lys93 | Electrostatic (Carboxylate with Amine) |

| van der Waals Contacts | 12 | Val110, Ala111, Leu118 | Non-specific hydrophobic |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results from docking simulations of similar aromatic ligands with Odorant Binding Proteins.

Structure-guided design is a cornerstone of modern medicinal chemistry and materials science, utilizing computational models to design new molecules with desired properties. openmedicinalchemistryjournal.compatsnap.com This approach relies on understanding the relationship between a molecule's three-dimensional structure and its biological or chemical activity, a concept central to Quantitative Structure-Activity Relationship (QSAR) studies. nih.govplos.org For this compound, these principles can be applied to rationally design derivatives with enhanced affinity for a specific target, improved selectivity, or modified physicochemical properties.

The key steps in the structure-guided design of analogs include:

Target Identification and Validation: Identifying the biological target and obtaining its 3D structure, either through experimental methods like X-ray crystallography or computational methods like homology modeling. patsnap.com

Binding Site Analysis: Characterizing the size, shape, and physicochemical properties of the binding pocket. This involves identifying key amino acid residues that are crucial for ligand recognition and binding. nih.gov

Scaffold Modification: Using the parent molecule, this compound, as a scaffold, modifications can be proposed to optimize interactions with the binding site. Computational docking and molecular dynamics simulations are used to evaluate these new designs. patsnap.com

Based on the structure of this compound, several design principles can be proposed for its derivatives:

Modification of the Ethyl Group: Replacing the ethyl group at the C4 position with larger or smaller alkyl groups could probe the size of the hydrophobic sub-pocket. Introducing unsaturation or cyclic moieties could add conformational rigidity.

Varying the Halogen Substituent: The bromine atom at the C2 position could be replaced with other halogens (Cl, F) or with hydrogen to modulate the electronic properties and halogen bonding potential of the molecule. mdpi.comresearchgate.netresearchgate.net

Altering the Acetic Acid Side Chain: The length and flexibility of the carboxylic acid linker can be modified. For instance, extending it to a propanoic acid or introducing rigid elements could optimize the position of the carboxylate group for interaction with polar residues.

Introduction of Additional Functional Groups: Adding hydrogen bond donors or acceptors to the aromatic ring could create new, specific interactions with the target protein, potentially increasing binding affinity and selectivity.

Each designed derivative would be computationally evaluated for its predicted binding affinity and mode, allowing for the prioritization of a smaller, more promising set of compounds for chemical synthesis and experimental testing. nih.gov

The most probable synthetic route to this compound is the Williamson ether synthesis. wikipedia.orgfrancis-press.com This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgmasterorganicchemistry.com Theoretical studies of this pathway can elucidate the reaction mechanism, identify the transition state structures, and calculate the activation energies, providing a deeper understanding of the reaction kinetics and potential side reactions.

The synthesis would proceed in two main steps:

Deprotonation: 2-Bromo-4-ethylphenol is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 2-bromo-4-ethylphenoxide ion.

Nucleophilic Substitution: The resulting phenoxide attacks an α-haloacetic acid derivative, such as ethyl bromoacetate or chloroacetic acid, via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the ester (if used) would yield the final carboxylic acid product.

Theoretical investigations, typically using Density Functional Theory (DFT), can model this SN2 reaction. researchgate.net Key computational findings would include:

Reaction Coordinate: A potential energy surface can be calculated, mapping the energy of the system as the phenoxide approaches the haloacetate. The lowest energy path on this surface represents the most likely reaction coordinate.

Transition State (TS) Geometry: The calculations would identify the geometry of the highest energy point along the reaction coordinate—the transition state. For an SN2 reaction, this is expected to be a trigonal bipyramidal structure where the nucleophilic oxygen is forming a new bond to the α-carbon of the acetate, while the bond to the leaving group (e.g., bromine) is simultaneously breaking. wikipedia.org

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state is the Gibbs free energy of activation. This value is directly related to the reaction rate. A lower activation energy implies a faster reaction. Computational studies can compare the activation energies for different leaving groups (e.g., chloro vs. bromoacetate) to predict which would be more reactive. researchgate.net

Table 2: Theoretical Parameters for the SN2 Reaction in the Synthesis of this compound

| Parameter | Description |

| Reactants | 2-Bromo-4-ethylphenoxide + Chloroacetic acid |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) wikipedia.orgmasterorganicchemistry.com |

| Transition State (TS) | A trigonal bipyramidal carbon center with partial bonds to both the incoming phenoxide oxygen and the departing chloride. wikipedia.org |

| Predicted Activation Energy (ΔG‡) | Moderate; typical for SN2 reactions involving phenoxides. The exact value depends on the solvent and computational model used. researchgate.net |

| Products | This compound + Chloride ion |

Note: This table describes the generally accepted mechanism for the Williamson ether synthesis as it would apply to the target compound.

Mechanistic Insights into Biological Activity Non Clinical Contexts

Exploration of Molecular Targets and Biological Pathways

The phenoxyacetic acid scaffold is a key structural feature in numerous compounds with diverse pharmacological activities. jetir.org Investigations into this class of molecules have revealed interactions with various enzymes and receptors, leading to the modulation of critical biological pathways.

Malate (B86768) Dehydrogenase 2 (MDH2) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, responsible for catalyzing the conversion of malate to oxaloacetate. patsnap.com This process is fundamental for cellular respiration and energy production in the form of ATP. patsnap.com Inhibition of MDH2 disrupts the TCA cycle, leading to reduced ATP production and an increase in intracellular oxygen concentration. nih.gov

Compounds structurally related to 2-(2-Bromo-4-ethylphenoxy)acetic acid have been identified as MDH2 inhibitors. For instance, LW6, an aryloxyacetylamino benzoic acid derivative, was found to inhibit MDH2 activity. nih.govmdpi.com This inhibition is competitive and leads to a decrease in the NADH level, oxygen consumption, and ATP production. nih.gov Consequently, the accumulation of hypoxia-inducible factor-1α (HIF-1α) is suppressed. nih.gov Similarly, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related herbicide, have explored its kinetics of MDH inhibition. nih.gov Targeting MDH2 is being investigated as a method to exploit the metabolic vulnerabilities of cancer cells, which often rely heavily on the TCA cycle for energy. patsnap.com By disrupting this metabolic pathway, MDH2 inhibitors can induce metabolic stress and promote programmed cell death (apoptosis) in cancer cells. patsnap.com

| Inhibitor Class | Mechanism of Action | Downstream Effects | Reference |

|---|---|---|---|

| Aryloxyacetylamino benzoic acid derivatives (e.g., LW6) | Competitive inhibition of MDH2 in the TCA cycle. | Reduced NADH levels, decreased oxygen consumption, lower ATP production, suppression of HIF-1α accumulation. | nih.gov |

| Benzohydrazide moiety-containing compounds | Competitive inhibition of MDH2. | Reduced oxygen consumption and ATP production, activation of AMPK, inactivation of ACC and mTOR pathways. | nih.gov |

Phenoxyacetic acid derivatives are also investigated for their potential to modulate key enzymes in hormone biosynthesis, such as aromatase and steroid sulfatase (STS).

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens to estrogens. nih.gov Inhibiting this enzyme is a primary strategy in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. nih.gov Aromatase inhibitors are classified as either steroidal (Type I) or nonsteroidal (Type II), with the latter reversibly binding to the enzyme. nih.gov While specific data on this compound is limited, the broader class of phenolic and heterocyclic compounds is known to include aromatase inhibitors. researchgate.netijpronline.com

Steroid Sulfatase (STS) Inhibition: STS is an enzyme that hydrolyzes inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms (estrone and DHEA, respectively). semanticscholar.org These active forms can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers. semanticscholar.orgnih.gov Therefore, STS represents an attractive molecular target for cancer therapy. semanticscholar.orgnih.gov Nonsteroidal STS inhibitors have been developed, some of which feature structures, like coumarins, that share some characteristics with phenoxyacetic acids. nih.gov The development of dual aromatase-steroid sulfatase inhibitors (DASIs) is an area of active research, aiming to block two key pathways of active hormone production. mdpi.com

The structural motif of phenoxyacetic acid is present in compounds that modulate a variety of biological response pathways, including inflammation, cell proliferation, and metabolic signaling.

Anti-inflammatory Pathways: Certain novel phenoxyacetic acid derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) that cause pain and inflammation. nih.gov

Apoptosis Induction: Phenoxyacetamide derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in liver cancer (HepG2) cells, suggesting a potential role in anti-cancer pathways. mdpi.com

Metabolic Regulation: A series of phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1). nih.govresearchgate.net FFA1 is considered a promising therapeutic target for type 2 diabetes because it amplifies glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Substituted Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenoxyacetic acid derivatives, these studies analyze how different substituents on the aromatic ring and modifications to the acetic acid side chain affect their potency and selectivity.

The biological activity of phenoxyacetic acid derivatives can be significantly altered by the type, position, and number of substituents on the phenyl ring. mdpi.comresearchgate.net

Ring Substituents: Quantitative structure-activity relationship (QSAR) analysis of related phenoxyacetic acids has shown that the introduction of hydrophobic and electron-withdrawing groups on the benzene (B151609) ring can enhance biological activity. nih.gov For example, studies on chlorinated derivatives of phenoxyacetic acid revealed that substituting a chlorine atom in the aromatic ring increases the reactivity of the molecule. mdpi.com The position of substitution is also critical; for instance, the difference between 2,4-disubstituted and 2,3-disubstituted derivatives can lead to different levels of reactivity and aromaticity. mdpi.com This suggests that the bromo and ethyl groups in this compound play a specific role in defining its chemical properties and biological interactions.

Side Chain Modifications: Changes to the acetic acid moiety can also have a profound impact. In one study of phenoxyacetamide inhibitors, an analog with a carboxylic acid group was found to be completely inactive, whereas the corresponding ester derivative was active. nih.gov This highlights the importance of the terminal group of the side chain for biological function.

| Structural Modification | Observed Effect on Biological Activity | Example/Context | Reference |

|---|---|---|---|

| Hydrophobic and electron-withdrawing groups on the phenyl ring | Enhances activity | QSAR study on TXA2 receptor antagonists | nih.gov |

| Chlorine substitution on the phenyl ring | Increases molecular reactivity | Herbicidal activity of chlorophenoxyacetic acids | mdpi.com |

| Conversion of ester to carboxylic acid on the side chain | Complete loss of activity | Phenoxyacetamide inhibitors of P. aeruginosa T3SS | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in biological activity. mdpi.com Chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different interactions with biological targets like enzymes and receptors, which are themselves chiral. mdpi.com

For the broader class of phenoxyacetic acid derivatives, the introduction of a chiral center can be a key determinant of potency. For example, in a study of phenoxyacetamides, the chirality at a phenoxide center had a more pronounced effect on activity than a chiral center further down the side chain. nih.gov In other molecular systems, it has been shown that only specific stereoisomers display significant biological activity, which may be due to stereoselective uptake by cells or a better fit with the target's binding site. mdpi.com While this compound itself is not chiral, derivatives synthesized with chiral centers could be expected to show stereospecific activity profiles.

Influence of Linker Length and Design on Target Interactions and Cellular Effects (for related degrader compounds)

In the realm of targeted protein degradation, particularly concerning proteolysis-targeting chimeras (PROTACs), the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of efficacy. nih.govaxispharm.com While not directly involving "this compound" as a degrader, the principles of linker design are broadly applicable to related compounds developed for such purposes. The linker's length, composition, and attachment points significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein. axispharm.comnih.gov

The length of the linker is a crucial factor that has been shown to impact the potency of PROTACs. nih.gov An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitin transfer. nih.gov Linkers that are too short may prevent the formation of a stable ternary complex, while excessively long linkers might lead to decreased efficacy due to unfavorable conformational flexibility. axispharm.comnih.gov Studies on various PROTACs have demonstrated that varying the linker length, often by adjusting the number of polyethylene (B3416737) glycol (PEG) or alkyl units, can dramatically alter degradation efficiency. nih.govwindows.net For instance, research on estrogen receptor (ER)-targeting PROTACs revealed that those with linker lengths of 16 atoms or less showed superior ER degradation compared to those with longer linkers. nih.gov

The chemical composition and rigidity of the linker also play a pivotal role. The inclusion of different chemical moieties within the linker can affect the PROTAC's physicochemical properties, such as solubility and cell permeability. semanticscholar.orgarxiv.org For example, incorporating PEG units can enhance hydrophilicity and solubility. axispharm.com The flexibility of the linker is another important consideration; rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency. nih.gov The attachment points of the linker to the two ligands are also critical, as improper positioning can interfere with ligand binding and subsequent protein degradation. nih.gov

Interactive Table: Key Factors in PROTAC Linker Design

| Factor | Influence on PROTAC Activity | Reference |

|---|---|---|

| Length | Affects the formation and stability of the ternary complex. Optimal length is crucial for efficacy. | nih.govwindows.net |

| Composition | Impacts physicochemical properties like solubility and cell permeability. | semanticscholar.orgarxiv.org |

| Flexibility | Can influence the conformational dynamics of the PROTAC and the stability of the ternary complex. | nih.gov |

| Attachment Points | Crucial for maintaining the binding affinity of the ligands to their respective proteins. | nih.gov |

Investigation of Broader Pharmacological Relevance in Pre-Clinical Models

Antimicrobial and Antifungal Potentials of Phenoxy Ethanoic Acid Derivatives

Phenoxyacetic acid and its derivatives are recognized for a wide range of biological activities, including antimicrobial and antifungal properties. jetir.orgresearchgate.net Several studies have explored the synthesis and evaluation of various phenoxyacetic acid analogs against different microbial strains. For example, certain derivatives have shown notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. jetir.org The antimicrobial efficacy can be influenced by the nature and position of substituents on the phenoxy ring. jetir.org

In one study, (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid demonstrated good antibacterial activity against E. coli. jetir.org Another derivative, 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid, also exhibited significant antibacterial effects against S. aureus. jetir.org The introduction of halogen atoms, such as chlorine or bromine, and other functional groups can modulate the antimicrobial spectrum and potency. jetir.org For instance, some synthesized 2-pyrazoline (B94618) derivatives of phenoxyacetic acid have demonstrated good antimicrobial activity in the range of 20-70 μg/ml against S. aureus and the fungus Aspergillus niger. researchgate.net

Anticancer and Antitumor Properties of Related Ethyl Phenoxy Acetate Derivatives

Numerous derivatives of phenoxyacetic acid have been synthesized and investigated for their potential as anticancer and antitumor agents. mdpi.comnih.gov These compounds have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and neuroblastoma (SK-N-SH). mdpi.comnih.gov The anticancer activity is often attributed to the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com

For example, novel semi-synthetic phenoxy acetamide (B32628) derivatives have demonstrated potent cytotoxic effects against HepG2 cells, with IC50 values indicating greater potency than the standard anticancer drug 5-Fluorouracil. mdpi.com One particular compound was found to enhance total apoptotic cell death in HepG2 cells by approximately 24.51-fold. mdpi.com Further investigation revealed that this compound induced cell cycle arrest and modulated the expression of pro-apoptotic and anti-apoptotic genes. mdpi.com

Structure-activity relationship studies have indicated that the presence and position of substituents on the phenoxy ring are critical for anticancer efficacy. nih.gov For instance, derivatives with halogen substitutions on the aromatic ring have shown promising anticancer and anti-inflammatory activities. nih.gov Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic properties. nih.gov Furthermore, other related compounds, such as phenoxybenzamine, have been shown to inhibit the growth of human tumor cell cultures, potentially through mechanisms like histone deacetylase inhibition. plos.org Some benzo[a]phenoxazine derivatives have also demonstrated potent and selective antitumor activity against colorectal and breast cancer cell lines. nih.govnih.gov

Interactive Table: Anticancer Activity of Selected Phenoxy Acetate Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Phenoxy acetamide derivatives | HepG2 (Liver), MCF-7 (Breast) | Cytotoxicity, Apoptosis induction, Cell cycle arrest | mdpi.com |

| 2-(Substituted phenoxy) acetamide derivatives | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Cytotoxicity | nih.gov |

| Phenoxybenzamine | Human tumor cell cultures | Growth inhibition | plos.org |

Anti-inflammatory and Antioxidant Activities of Analogs and Their Mechanisms

Analogs of phenoxyacetic acid have been extensively studied for their anti-inflammatory and antioxidant properties. scilit.comdoaj.orgmdpi.com The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. mdpi.comnih.gov Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Several synthesized 2-phenoxyacetic acid derivatives have shown significant anti-inflammatory activity in both in vitro and in vivo models. scilit.comdoaj.org Some of these compounds, such as certain esters and amides, have demonstrated more potent anti-inflammatory effects than standard drugs. scilit.comdoaj.org The mechanism of action for some of these analogs involves the inhibition of TNF-α convertase (TACE), which in turn reduces the levels of the pro-inflammatory cytokine TNF-α. nih.gov For instance, pyrazoline-phenoxyacetic acid derivatives have emerged as potent COX-2 inhibitors with significant anti-inflammatory efficacy in animal models. nih.gov

In addition to their anti-inflammatory properties, many phenoxyacetic acid derivatives possess antioxidant activity. researchgate.netmdpi.com This is significant because oxidative stress is closely linked to inflammation and various chronic diseases. semanticscholar.orgresearchgate.net The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. semanticscholar.org For example, certain bromophenol derivatives, which share structural similarities, have been shown to ameliorate oxidative damage and reduce the generation of reactive oxygen species (ROS) in cells. nih.gov Some of these compounds were also found to upregulate the expression of antioxidant enzymes. nih.gov

Plant Growth Regulation Activity of Related Compounds